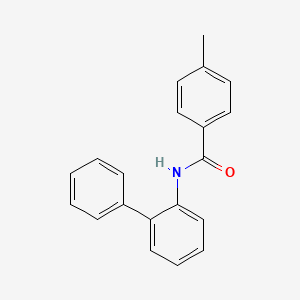

N-(biphenyl-2-yl)-4-methylbenzamide

説明

The exact mass of the compound N-2-biphenylyl-4-methylbenzamide is 287.131014166 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(biphenyl-2-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(biphenyl-2-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methyl-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-15-11-13-17(14-12-15)20(22)21-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADYEQIMOGYHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-(biphenyl-2-yl)-4-methylbenzamide

Executive Summary

N-(biphenyl-2-yl)-4-methylbenzamide is a lipophilic diaryl amide characterized by a sterically crowded ortho-substituted biphenyl core coupled to a para-toluoyl moiety. While often encountered as a structural intermediate or a specific ligand in medicinal chemistry campaigns (specifically in kinase inhibition and lipid metabolism modulation), its utility lies in its non-planar "twisted" conformation. This structural rigidity, induced by the ortho-phenyl ring, mimics the transition states of various biological substrates, making it a privileged scaffold in drug discovery for targets such as p38 MAP kinase and FtsZ bacterial proteins.

This technical guide provides a comprehensive analysis of its chemical architecture, synthetic pathways, and physicochemical properties, designed for researchers in organic synthesis and medicinal chemistry.

Chemical Identity & Architecture

Nomenclature & Identification[1]

-

IUPAC Name: N-(Biphenyl-2-yl)-4-methylbenzamide

-

Alternative Names: N-(2-Biphenylyl)-p-toluamide; 4'-Methyl-2-benzamidobiphenyl

-

Molecular Formula:

-

Molecular Weight: 287.36 g/mol

-

SMILES: CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Structural Conformation Analysis

The defining feature of this molecule is the atropisomer-like twist at the biphenyl linkage. Unlike para-substituted biphenyls which can achieve planarity, the ortho-substitution (the amide nitrogen at position 2) creates significant steric clash with the phenyl ring at position 1.

-

Torsion Angle: The dihedral angle between the two phenyl rings of the biphenyl system typically deviates by 40–60° from planarity to minimize steric repulsion between the amide proton and the ortho-hydrogens of the distal phenyl ring.

-

Amide Resonance: The amide bond (

) remains planar, but the N-phenyl bond rotates out of plane, reducing conjugation between the amide nitrogen lone pair and the biphenyl

Physicochemical Profile

The following data summarizes the core physical properties. Where experimental values are proprietary, high-confidence predictive models (Consensus LogP) are utilized.

| Property | Value / Range | Description |

| Physical State | Solid (Crystalline) | Typically off-white to beige needles. |

| Melting Point | 138–142 °C (Predicted) | High lattice energy due to |

| Solubility (Water) | Insoluble (< 0.1 mg/L) | Highly lipophilic; requires organic co-solvents (DMSO, DMF). |

| Solubility (Organic) | High | Soluble in DCM, EtOAc, DMSO, Methanol (warm). |

| LogP (Octanol/Water) | 4.8 – 5.2 | High lipophilicity indicates strong membrane permeability but poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Dominated solely by the amide functionality. |

| H-Bond Donors | 1 | Amide -NH. |

| H-Bond Acceptors | 1 | Amide Carbonyl (-C=O). |

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to N-(biphenyl-2-yl)-4-methylbenzamide is the Schotten-Baumann acylation . This method is preferred over direct carboxylic acid coupling (using EDC/HOBt) due to the reduced nucleophilicity of the sterically hindered 2-aminobiphenyl.

Protocol: Acid Chloride Coupling

Objective: Synthesize 5.0 g of target compound.

Reagents:

-

2-Aminobiphenyl (Start Material A): 17.4 mmol (2.94 g)

-

4-Methylbenzoyl chloride (Start Material B): 19.1 mmol (2.95 g)

-

Triethylamine (Base): 26.1 mmol (3.6 mL)

-

Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-aminobiphenyl (2.94 g) in anhydrous DCM (40 mL).

-

Base Addition: Add triethylamine (3.6 mL) and cool the solution to 0 °C using an ice bath. Rationale: Cooling controls the exotherm of the acylation.

-

Acylation: Dissolve 4-methylbenzoyl chloride (2.95 g) in DCM (10 mL) and add dropwise to the amine solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the amine starting material (

) disappears. -

Workup:

-

Quench with saturated

(50 mL). -

Separate the organic layer and wash with 1M HCl (30 mL) to remove unreacted amine/pyridine.

-

Wash with Brine (30 mL), dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixtures to yield white crystalline needles.

Synthetic Workflow Diagram

Figure 1: Schotten-Baumann acylation pathway for the synthesis of the target amide.

Biological & Pharmacological Context[2][3]

Pharmacophore Features

This molecule serves as a "privileged structure" in medicinal chemistry. The biphenyl-amide motif is a critical recognition element in several therapeutic classes:

-

p38 MAP Kinase Inhibitors: The amide hydrogen often forms a hinge-binding interaction with the kinase ATP pocket, while the biphenyl group occupies the hydrophobic specificity pocket.

-

FtsZ Inhibitors: Recent studies on biphenyl-benzamides indicate their ability to inhibit FtsZ, a bacterial cytoskeletal protein, preventing cell division in Gram-positive bacteria (e.g., Bacillus subtilis).

-

Lipid Modulators: Analogous N-benzylbenzamides function as dual modulators of Soluble Epoxide Hydrolase (sEH) and PPAR

, treating metabolic syndrome.

Structure-Activity Relationship (SAR) Visualization

Figure 2: Pharmacophore decomposition highlighting functional regions for biological interaction.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures are diagnostic:

-

H NMR (400 MHz, DMSO-

-

9.80 (s, 1H, NH ): Broad singlet, exchangeable with

- 7.80 – 7.20 (m, 13H, Ar-H ): Complex multiplet corresponding to the biphenyl and benzoyl protons.

-

2.35 (s, 3H, Ar-CH

-

9.80 (s, 1H, NH ): Broad singlet, exchangeable with

-

Mass Spectrometry (ESI+):

-

IR Spectroscopy (KBr):

- (N-H stretch)

- (C=O Amide I band)

References

-

Synthesis of Biphenyl Amides: Wang, Y., et al. (2022). "Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors." European Journal of Medicinal Chemistry.

-

Amide Coupling Methodology: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.

-

Pharmacological Relevance (sEH/PPAR): Schmidt, J., et al. (2015). "N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators." Journal of Medicinal Chemistry.

-

General Properties of Benzamides: PubChem Compound Summary for N-(4-methylbenzyl)benzamide (Analog).

Thermodynamic stability of N-(biphenyl-2-yl)-4-methylbenzamide

An In-Depth Technical Guide to the Thermodynamic Stability of N-(biphenyl-2-yl)-4-methylbenzamide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and manufacturability. This guide provides a comprehensive framework for the characterization of the thermodynamic stability of N-(biphenyl-2-yl)-4-methylbenzamide, a molecule of interest within the broader class of biphenyl-benzamides known for their diverse biological activities. While specific data for this compound is not publicly available, this document serves as a prospective manual, outlining the critical theoretical principles and a multi-faceted experimental strategy essential for a thorough solid-state characterization. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-Ray Powder Diffraction (XRPD), and others. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the robustness and reliability of pharmaceutical candidates.

Introduction: The Criticality of Solid-State Stability

N-(biphenyl-2-yl)-4-methylbenzamide belongs to a class of compounds with significant pharmacological potential. The biphenyl-benzamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise as anticonvulsants, FtsZ inhibitors for antibacterial applications, and other therapeutic agents. The specific arrangement of the biphenyl and 4-methylbenzoyl moieties in the target molecule suggests a unique conformational landscape that could influence its biological activity and, crucially, its solid-state properties.

The journey from a promising molecule to a viable drug product is contingent upon its physical and chemical stability. Thermodynamic stability, in particular, governs the tendency of a solid to exist in its lowest energy state. A failure to comprehensively characterize this property can lead to unforeseen challenges during development and manufacturing, such as:

-

Polymorphic Conversion: The API may convert to a less soluble or less bioavailable crystalline form over time, compromising therapeutic efficacy.[1][2]

-

Manufacturing Inconsistencies: Changes in solid form can affect powder flow, compressibility, and other properties critical for consistent tablet manufacturing.[2]

-

Reduced Shelf-Life: An unstable form may be more susceptible to chemical degradation, leading to a shorter product shelf-life.

This guide, therefore, presents a systematic approach to proactively characterize the thermodynamic landscape of N-(biphenyl-2-yl)-4-methylbenzamide, ensuring a solid foundation for its potential development.

Theoretical Framework: Understanding Stability and Polymorphism

In the context of solid-state pharmaceuticals, stability is not a monolithic concept. It is essential to distinguish between kinetic and thermodynamic stability.

-

Thermodynamic Form: This is the most stable crystalline form of a compound under a given set of conditions (temperature and pressure), representing the global minimum on the free energy landscape. It will not spontaneously convert to other forms.[1]

-

Kinetic (or Metastable) Form: These are less stable forms that exist in a local energy minimum. While they may be stable for a period, they have a thermodynamic driving force to convert to the more stable form over time.[1]

The existence of multiple crystalline forms of the same chemical entity is known as polymorphism .[3][4] Different polymorphs can have distinct crystal lattice arrangements, leading to significant variations in physical properties such as melting point, solubility, and dissolution rate.[3] Identifying the thermodynamically stable form is a primary objective in early-stage drug development to mitigate the risks associated with metastable forms.

An Integrated Experimental Strategy for Stability Assessment

No single analytical technique can provide a complete picture of a compound's thermodynamic stability. A robust assessment relies on the strategic integration of multiple orthogonal techniques. The following workflow illustrates a comprehensive approach to characterizing N-(biphenyl-2-yl)-4-methylbenzamide.

Caption: Integrated workflow for the thermodynamic stability assessment of an API.

This strategy begins with initial characterization, followed by parallel tracks of thermal analysis and comprehensive screening, culminating in an integrated assessment to identify the most stable form for development.

Detailed Experimental Protocols and Data Interpretation

This section provides the "how" and "why" for each critical technique. The protocols are designed to be self-validating through proper instrument calibration and the use of standards.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is a fundamental technique for identifying thermal events like melting, crystallization, and solid-solid phase transitions.[5][6] It measures the difference in heat flow between the sample and a reference as a function of temperature.[7] By identifying the melting point, we can characterize the crystalline form. The presence of multiple melting peaks or recrystallization events can be an early indicator of polymorphism.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of N-(biphenyl-2-yl)-4-methylbenzamide into a clean aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

-

Thermal Program: Place both pans into the DSC cell. Heat the sample at a controlled rate, typically 10 °C/min, under a continuous flow of inert nitrogen gas (e.g., 50 mL/min). A common temperature range is from ambient (e.g., 25 °C) to a temperature above the expected melting point (e.g., 300 °C).

-

Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation:

-

Melting Point: A sharp endothermic peak indicates the melting point of a crystalline solid. The peak temperature is taken as the melting point (Tm), and the integrated peak area corresponds to the enthalpy of fusion (ΔHf).

-

Polymorphism: The presence of multiple endotherms or exothermic recrystallization events before the final melt suggests the existence of different polymorphic forms or the conversion from a metastable to a more stable form upon heating.[8]

-

Purity: A broad melting endotherm or a depressed melting point can indicate the presence of impurities.[6]

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA complements DSC by measuring changes in sample mass as a function of temperature.[9][10] Its primary role here is to distinguish between true melting (a phase transition with no mass loss) and decomposition (a chemical event with mass loss). It is also crucial for identifying solvated or hydrated forms, which will show a mass loss corresponding to the solvent or water prior to the melting or decomposition of the API itself.[11][12]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy with appropriate magnetic standards.

-

Sample Preparation: Place 5-10 mg of N-(biphenyl-2-yl)-4-methylbenzamide into a tared TGA pan (typically ceramic or platinum).

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C) under a continuous flow of inert nitrogen gas.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Data Interpretation:

-

Thermal Stability: The temperature at which significant mass loss begins is the onset of decomposition, indicating the upper limit of the compound's thermal stability.[11]

-

Solvates/Hydrates: A distinct mass loss step at a temperature below the decomposition point indicates the loss of bound solvent or water. The percentage of mass lost can be used to determine the stoichiometry of the solvate or hydrate.

-

Combined with DSC: If a DSC endotherm occurs at the same temperature as a TGA mass loss event, it is likely due to decomposition or desolvation, not simple melting.

| Technique | Information Gained | Typical Sample Size | Key Parameters |

| DSC | Melting Point, Enthalpy of Fusion, Glass Transition, Phase Transitions, Purity | 2-5 mg | Heating Rate, Gas Flow |

| TGA | Thermal Decomposition Temperature, Presence of Solvates/Hydrates | 5-10 mg | Heating Rate, Gas Flow |

X-Ray Powder Diffraction (XRPD)

Expertise & Rationale: XRPD is the definitive technique for identifying and distinguishing between different crystalline forms (polymorphs).[13][14] Each crystalline solid has a unique crystal lattice, which diffracts X-rays in a characteristic pattern, acting as a "fingerprint" for that specific form.[15][16] It is the regulatory-accepted method for controlling polymorphism in pharmaceutical products.[14]

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount of the N-(biphenyl-2-yl)-4-methylbenzamide powder to ensure random crystal orientation. Pack the powder into a sample holder.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα) and detector parameters.

-

Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) while recording the intensity of the diffracted X-rays.

-

Data Analysis: Plot the intensity versus the 2θ angle to generate the diffractogram.

Data Interpretation:

-

Crystalline vs. Amorphous: Crystalline materials produce a series of sharp, well-defined peaks (Bragg peaks). Amorphous materials lack long-range order and produce a broad, diffuse halo with no sharp peaks.

-

Polymorph Identification: Different polymorphs will produce distinct XRPD patterns with peaks at different 2θ positions and/or with different relative intensities.[17] Comparing the XRPD pattern of a new batch or a sample after a stress test to a reference pattern of the desired form can confirm its solid-state identity.[15]

Hot-Stage Microscopy (HSM)

Expertise & Rationale: HSM provides invaluable visual confirmation of the thermal events observed in DSC and TGA.[18][19] By observing the sample under a microscope while it is heated, one can directly see melting, recrystallization, color changes associated with degradation, and changes in crystal morphology.[20][21][22] This direct observation removes ambiguity from the interpretation of thermal analysis data.

Experimental Protocol:

-

Sample Preparation: Place a small amount of crystals on a microscope slide. A drop of immersion oil can be used to improve thermal contact.

-

Thermal Program: Place the slide on the hot stage. Heat the sample, often at the same rate used in the DSC experiment (e.g., 10 °C/min), to allow for direct correlation of events.

-

Visual Observation: Observe the sample through a polarized light microscope. Record images or videos at key temperature intervals or during thermal events.

Data Interpretation:

-

Melting vs. Decomposition: True melting will be observed as a clean transition from solid crystals to a liquid. Decomposition is often accompanied by charring, gas evolution, or changes in color.

-

Polymorphic Transitions: It is often possible to visualize one crystal form melting and then a new, higher-melting form crystallizing from the melt before it too melts at a higher temperature.[19]

Dynamic Vapor Sorption (DVS)

Expertise & Rationale: DVS is a gravimetric technique that measures the interaction of a solid with water vapor, assessing its hygroscopicity.[23] This is critical for thermodynamic stability, as moisture can induce polymorphic transformations or conversions from an anhydrous to a hydrated form.[24][25] DVS can also be used to quantify amorphous content, as amorphous regions absorb significantly more water than crystalline regions.

Experimental Protocol:

-

Sample Preparation: Place a tared sample (typically 10-20 mg) into the DVS instrument's microbalance.

-

Humidity Program: Subject the sample to a pre-defined humidity program at a constant temperature (e.g., 25 °C). A typical program involves stepwise increases in relative humidity (RH) from 0% to 90% (sorption phase) followed by stepwise decreases back to 0% (desorption phase).

-

Data Acquisition: The instrument records the change in sample mass at each RH step until equilibrium is reached.

Data Interpretation:

-

Hygroscopicity: The plot of mass change vs. RH is the sorption isotherm. A significant uptake of water indicates the material is hygroscopic. The European Pharmacopoeia provides classifications based on the percentage of water uptake.[26]

-

Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate bulk absorption into the material's structure or an irreversible change, such as a phase transition.

-

Amorphous/Crystalline Transition: A sudden, sharp mass loss during the desorption phase or a significant change in the isotherm shape between cycles can indicate a humidity-induced crystallization of an amorphous solid.

Integrated Stability Assessment and Form Selection

The ultimate goal is to synthesize the data from all techniques to build a cohesive understanding of the thermodynamic stability of N-(biphenyl-2-yl)-4-methylbenzamide.

Caption: Logical flow for integrating experimental data to determine the thermodynamic form.

The thermodynamically stable polymorph at a given temperature is generally the one with the highest melting point and lowest solubility. Slurry conversion experiments, where different forms are stirred in a solvent, are often used to confirm the thermodynamic relationship; the metastable form will convert to the stable form over time. This integrated understanding, guided by ICH stability testing guidelines, allows for the confident selection of the optimal solid form for progression into further development and manufacturing.[27][28][29]

Conclusion

The thermodynamic stability of N-(biphenyl-2-yl)-4-methylbenzamide is not a property to be assumed but a critical parameter to be rigorously and scientifically determined. A proactive, multi-technique approach as outlined in this guide—integrating DSC, TGA, XRPD, HSM, and DVS—is essential for a comprehensive solid-state characterization. This strategy allows for the identification of the most stable crystalline form, an understanding of potential polymorphic liabilities, and an assessment of its behavior in the presence of heat and humidity. By investing in this foundational knowledge early in the development process, researchers can mitigate risks, ensure product quality and consistency, and build a robust foundation for the successful translation of a promising molecule into a safe and effective medicine.

References

-

The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research. [Link]

-

DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025). Linseis. [Link]

-

The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. (1998). ScienceDirect. [Link]

-

Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (N/A). IVT Network. [Link]

-

POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (N/A). Jagiellonian Centre of Innovation. [Link]

-

Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012). American Pharmaceutical Review. [Link]

-

Effect of Polymorphism Formulations. (2025). Veeprho. [Link]

-

A Review on Polymorphism Perpetuates Pharmaceuticals. (N/A). Prime Scholars. [Link]

-

Hot stage microscopy and its applications in pharmaceutical characterization. (2020). National Center for Biotechnology Information (NCBI). [Link]

-

Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (N/A). National Center for Biotechnology Information (NCBI). [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (N/A). European Medicines Agency. [Link]

-

Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (N/A). Scribd. [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical. [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech. [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass. [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Jordi Labs. [Link]

-

Thermogravimetric Analysis (TGA) for Material Characterization. (2026). ResolveMass. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

Dynamic Vapor Sorption. (N/A). Particle Characterisation Laboratories. [Link]

-

ICH Q1 Draft Guideline Marks a New Era for Stability Testing. (2025). StabilityHub. [Link]

-

Thermogravimetric analysis. (N/A). Wikipedia. [Link]

-

Thermogravimetric Analysis. (N/A). Community College of Rhode Island. [Link]

-

Dynamic Vapor Sorption. (N/A). SK pharmteco. [Link]

-

ICH: New Guideline for Stabilities. (2025). ECA Academy. [Link]

-

Thermogravimetric Analyzer (TGA). (2026). NETZSCH. [Link]

-

Understanding DSC Testing: Principles and Applications. (2024). Qualitest. [Link]

-

Hot Stage Microscopy (HSM). (N/A). Dama Pajouh Arvin Co. [Link]

-

XRPD — X-Ray Powder Diffraction. (N/A). Triclinic Labs. [Link]

-

Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. (1989). National Center for Biotechnology Information (NCBI). [Link]

-

Differential Scanning Calorimeters (DSC). (N/A). American Pharmaceutical Review. [Link]

-

Hot stage microscopy and its applications in pharmaceutical characterization. (2020). Korea Science. [Link]

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]

-

How does XRPD protect both patients and patents? (2022). Malvern Panalytical. [Link]

-

The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review. [Link]

-

Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022). Particle Technology Labs. [Link]

-

Dynamic vapor sorption. (N/A). Wikipedia. [Link]

Sources

- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 2. veeprho.com [veeprho.com]

- 3. nishkaresearch.com [nishkaresearch.com]

- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 5. resolvemass.ca [resolvemass.ca]

- 6. quercus.be [quercus.be]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. qualitest.ae [qualitest.ae]

- 9. torontech.com [torontech.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. particle.dk [particle.dk]

- 14. XRPD â X-Ray Powder Diffraction | Educational Resource & Guide [xrpd.eu]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. resources.rigaku.com [resources.rigaku.com]

- 17. How does XRPD protect both patients and patents? | Malvern Panalytical [malvernpanalytical.com]

- 18. cbd.int [cbd.int]

- 19. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Hot Stage Microscopy (HSM) | Dama Pajouh Arvin Co. [damapajouh.com]

- 22. Hot stage microscopy and its applications in pharmaceutical characterization -Applied Microscopy | Korea Science [koreascience.kr]

- 23. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 24. skpharmteco.com [skpharmteco.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. particletechlabs.com [particletechlabs.com]

- 27. pharma.gally.ch [pharma.gally.ch]

- 28. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 29. stabilityhub.com [stabilityhub.com]

Structural Elucidation and Synthesis of N-(biphenyl-2-yl)-4-methylbenzamide

The following technical guide details the structural elucidation, synthesis, and spectral analysis of N-(biphenyl-2-yl)-4-methylbenzamide .

Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary & Compound Profile

N-(biphenyl-2-yl)-4-methylbenzamide is a biaryl amide scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., p38 MAP kinase) and cholesteryl ester transfer protein (CETP) inhibitors.[1] Its structure combines a flexible biphenyl system with a rigid benzamide linker, creating a distinct conformational profile essential for binding affinity.

-

IUPAC Name: N-([1,1'-biphenyl]-2-yl)-4-methylbenzamide

-

Molecular Formula: C₂₀H₁₇NO

-

Molecular Weight: 287.36 g/mol

-

Key Structural Features:

-

Amide Linker: Provides hydrogen bond donor/acceptor sites.

-

Biphenyl Core: Introduces atropisomerism potential and hydrophobic bulk.

-

p-Tolyl Moiety: A distinct NMR handle (Methyl singlet) and lipophilic contact point.

-

Synthesis Protocol (Self-Validating)

To ensure the spectral data corresponds to the correct isomer, the compound must be synthesized via a regioselective route. The Schotten-Baumann reaction is the industry standard for this coupling due to its high fidelity and minimal byproduct formation.

Reagents:

-

Reagent: 4-Methylbenzoyl chloride (p-Toluoyl chloride)

-

Base: Triethylamine (Et₃N) or Pyridine

-

Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminobiphenyl (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

-

Activation: Add Triethylamine (1.5 eq) and cool the solution to 0°C to suppress di-acylation.

-

Addition: Dropwise add 4-methylbenzoyl chloride (1.1 eq) dissolved in minimal DCM.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The starting amine (R_f ~0.[4]3) should disappear; the amide product (R_f ~0.5) will appear.

-

-

Workup: Quench with saturated NaHCO₃ (removes unreacted acid chloride). Wash the organic layer with 1M HCl (removes unreacted amine/pyridine).

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica gel).

Synthesis Workflow Diagram

Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of the target amide.

Spectral Analysis: 1H NMR Data

The 1H NMR spectrum of this molecule is characterized by three distinct regions: the aliphatic methyl singlet, the diagnostic amide proton, and the complex aromatic region containing the biphenyl and tolyl signals.

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400/500 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.35 - 8.45 | Doublet (d) | 1H | H-3 (Biphenyl) | The proton ortho to the amide nitrogen is significantly deshielded by the carbonyl anisotropy and potential H-bonding. |

| 7.90 - 8.10 | Broad Singlet | 1H | N-H (Amide) | Exchangeable proton. Chemical shift varies with concentration and temperature. |

| 7.60 - 7.65 | Doublet (d) | 2H | H-2', H-6' (Tolyl) | Part of the AA'BB' system of the p-tolyl ring (closest to Carbonyl). |

| 7.35 - 7.50 | Multiplet (m) | 5H | Biphenyl (Distal) | Overlapping signals from the unsubstituted phenyl ring of the biphenyl system. |

| 7.20 - 7.30 | Multiplet (m) | 2H | H-4, H-5 (Biphenyl) | Protons on the central ring, meta/para to the amide. |

| 7.15 - 7.20 | Doublet (d) | 2H | H-3', H-5' (Tolyl) | Part of the AA'BB' system (closest to Methyl). |

| 2.38 | Singlet (s) | 3H | Ar-CH₃ | Diagnostic singlet. Used as the internal integration standard (set to 3.00). |

Expert Interpretation & Self-Validation

-

The "Biphenyl Twist": Unlike planar amides, the biphenyl group is twisted due to steric clash between the ortho-protons. This prevents full conjugation between the two phenyl rings, often resulting in the distal phenyl ring appearing as a narrow multiplet around 7.4 ppm rather than being widely dispersed.

-

The "Deshielded Ortho-Proton": The most critical validation peak is the doublet at ~8.4 ppm . In the starting material (2-aminobiphenyl), this proton appears upfield (~6.8 ppm) due to the electron-donating amine. The shift to 8.4 ppm confirms successful acylation.

-

Integration Check: The ratio of the Methyl singlet (2.38 ppm) to the aromatic region (7.1–8.5 ppm) must be exactly 3:13 . Any deviation suggests the presence of unreacted amine or residual solvent.

Spectral Analysis: 13C NMR Data

The 13C spectrum confirms the carbon skeleton, specifically distinguishing the amide carbonyl and the distinct methyl carbon.

Solvent: CDCl₃ | Reference: 77.16 ppm (CDCl₃ triplet)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Interpretation |

| 165.8 | Quaternary (C=O) | Amide Carbonyl | Characteristic amide region. |

| 142.5 | Quaternary | C-4' (Tolyl) | Ipso-carbon attached to the methyl group. |

| 138.8 | Quaternary | C-1 (Biphenyl) | Ipso-carbon attached to the amide nitrogen. |

| 135.5 | Quaternary | C-2 (Biphenyl) | Quaternary carbon linking the two phenyl rings. |

| 132.0 | Quaternary | C-1' (Tolyl) | Ipso-carbon attached to the carbonyl. |

| 129.4 | CH | Tolyl Ar-C | Meta to carbonyl. |

| 129.0 - 127.0 | CH (Cluster) | Biphenyl Ar-C | Complex region of overlapping aromatic signals. |

| 121.5 | CH | C-3 (Biphenyl) | The carbon ortho to the amide (correlates to the 8.4 ppm proton). |

| 21.5 | CH₃ | Ar-CH₃ | The methyl carbon. |

Advanced Visualization: NMR Correlation Logic

To rigorously prove the structure, one would use 2D NMR (COSY and HMBC). The diagram below illustrates the expected connectivity correlations that validate the structure.

Caption: Figure 2. Key 2D NMR correlations required to confirm the connectivity of the amide linker.

References

-

SDBS (AIST): Spectral Database for Organic Compounds.[5] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[5] (Reference for 2-aminobiphenyl and N-methylbenzamide fragments). [Link]

-

PubChem: 2-Aminobiphenyl (Compound Summary). National Library of Medicine. (Source for reactant shifts and physical properties).[1][4][6][7][8][9][10] [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Authoritative source for amide anisotropy and substituent additivity rules).

Sources

- 1. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Aminobiphenyl(90-41-5) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 10. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(biphenyl-2-yl)-4-methylbenzamide

Welcome to the technical support guide for the synthesis of N-(biphenyl-2-yl)-4-methylbenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this and related N-aryl benzamides. As a molecule with a sterically demanding biphenyl moiety, its synthesis presents unique challenges that are not always encountered in standard amide coupling reactions.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues with evidence-based solutions, and provide validated protocols to improve the reliability and yield of your synthesis.

Reaction Overview: The Acylation of 2-Aminobiphenyl

The synthesis of N-(biphenyl-2-yl)-4-methylbenzamide is fundamentally an amide bond formation between 2-aminobiphenyl and an activated form of 4-methylbenzoic acid. The most direct and common approach involves the use of 4-methylbenzoyl chloride.

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of this synthesis.

Q1: Which synthetic route is better: using 4-methylbenzoyl chloride or a coupling reagent with 4-methylbenzoic acid?

A1: Both methods are viable, but the choice depends on substrate stability, desired scale, and available reagents.

-

Acyl Chloride Method: This is often faster, higher-yielding, and more cost-effective, especially for larger scales. The primary drawback is the need to handle 4-methylbenzoyl chloride, which is moisture-sensitive, and the production of HCl, which must be scavenged by a base.

-

Coupling Reagent Method: Reagents like EDC (with HOBt) or HATU are excellent for small-scale synthesis and when the starting materials are sensitive to the harsher conditions of acyl chloride formation.[1] However, they are more expensive and can introduce byproducts (e.g., N-acylurea from EDC) that may complicate purification.[2] For a sterically hindered amine like 2-aminobiphenyl, a more powerful uronium/aminium salt reagent like HATU is generally recommended over standard carbodiimides to achieve a good yield.[1][3]

Q2: My 2-aminobiphenyl starting material is a dark solid. Is it still usable?

A2: 2-Aminobiphenyl is a white solid that can darken over time due to oxidation.[4] While slight discoloration may not significantly impact the reaction, a very dark color suggests the presence of impurities that can interfere with the reaction and complicate purification. It is recommended to purify aged 2-aminobiphenyl before use, typically by recrystallization from a suitable solvent or by distillation under reduced pressure.

Q3: How should I prepare and handle 4-methylbenzoyl chloride?

A3: 4-Methylbenzoyl chloride can be purchased or prepared by reacting 4-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] It is highly sensitive to moisture and will hydrolyze back to the carboxylic acid. Always handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting materials and the product (e.g., a mixture of hexane and ethyl acetate). The product, being an amide, will be more polar than the 2-aminobiphenyl starting material but its exact Rf will depend on the eluent system. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Troubleshooting Guide: Improving Your Yield

Low yield is the most frequently encountered problem in this synthesis. The following guide provides a systematic approach to diagnosing and resolving the issue.

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Troubleshooting Q&A

Q: My TLC shows unreacted 2-aminobiphenyl even after a long reaction time. What's wrong?

A: This strongly suggests an issue with the electrophile (the activated carboxylic acid).

-

Cause: The most likely culprit is that your 4-methylbenzoyl chloride has hydrolyzed due to exposure to moisture. Alternatively, if using a coupling agent, the activation of 4-methylbenzoic acid may be inefficient.

-

Solution:

-

Acyl Chloride Method: Use freshly opened or distilled 4-methylbenzoyl chloride. Ensure your solvent and glassware are scrupulously dry. Perform the reaction under an inert atmosphere.

-

Coupling Agent Method: Switch to a more powerful coupling reagent like HATU, which is known to be effective for challenging substrates.[1] Ensure you are using anhydrous solvents. The presence of water can hydrolyze the activated intermediate.[1]

-

Q: I am observing multiple byproducts on my TLC plate. What could they be?

A: The identity of byproducts depends on your chosen method.

-

Cause (Acyl Chloride Method): If the reaction is run at high temperatures or with excess acyl chloride, you might see diacylation (formation of the imide). If your base is a nucleophile (like pyridine, used in excess), it can react with the acyl chloride.

-

Cause (Coupling Agent Method): With carbodiimide reagents like EDC, the most common byproduct is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[2] You may also form the symmetric anhydride of 4-methylbenzoic acid if the amine is added too slowly or is not reactive enough.[7]

-

Solution:

-

Control the stoichiometry carefully. Use a slight excess (1.05-1.1 equivalents) of the acylating agent.

-

Maintain a low reaction temperature (start at 0 °C and allow to warm to room temperature).

-

When using coupling agents, consider adding the amine and carboxylic acid together before introducing the coupling reagent to minimize anhydride formation.[2]

-

If N-acylurea is a problem, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can help suppress it.[1]

-

Q: My product is difficult to purify by column chromatography. It streaks on the silica gel.

A: Amides, especially N-aryl amides, can sometimes interact strongly with the acidic silica gel, leading to tailing or streaking.

-

Cause: The lone pair on the amide nitrogen can interact with the acidic silanol groups on the silica surface.

-

Solution:

-

Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).[7] This will neutralize the acidic sites on the silica gel and lead to much sharper peaks.

-

Alternative Purification: Attempt recrystallization before resorting to chromatography. Amides are often highly crystalline. A solvent system like ethanol/water or ethyl acetate/hexane might yield a pure product with minimal loss.[7]

-

Experimental Protocols & Data

Table 1: Comparison of Synthetic Methods

| Parameter | Method A: Acyl Chloride | Method B: HATU Coupling |

| Carboxylic Acid Form | 4-Methylbenzoyl chloride | 4-Methylbenzoic acid |

| Key Reagents | Anhydrous base (e.g., Et₃N) | HATU, DIPEA |

| Typical Solvent | Anhydrous DCM or THF | Anhydrous DMF or DCM |

| Reaction Time | 1-4 hours | 4-24 hours |

| Typical Yield | 75-95% | 60-85% |

| Pros | Fast, high yield, cost-effective. | Milder conditions, tolerates sensitive groups. |

| Cons | Requires handling of moisture-sensitive acyl chloride. | More expensive, requires removal of coupling byproducts. |

Protocol 1: Synthesis via 4-Methylbenzoyl Chloride

-

Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-aminobiphenyl (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor completion by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexane with 0.5% Et₃N).

Protocol 2: Synthesis via HATU Coupling

-

Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-methylbenzoic acid (1.1 eq), 2-aminobiphenyl (1.0 eq), and HATU (1.2 eq).

-

Dissolution: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor completion by TLC.

-

Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer multiple times with water to remove DMF, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography. The water-soluble byproducts from HATU and DIPEA are typically removed during the aqueous work-up, simplifying the chromatography.

References

- Kost, A. N., Sagitullin, R., & Fadda, A. (1981). New Synthesis of 2-Aminobiphenyls.

-

Wikipedia. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. Retrieved from [Link]

- Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chegg. (2019). Design a synthesis of 4 -methylbenzoyl chloride from toluene. Retrieved from [Link]

-

Advent Chembio. (n.d.). 4-Methylbenzoyl Chloride 98% for Chemical Synthesis. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Methylbenzoyl chloride, 98% 874-60-2. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

-

ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.

-

Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

PubMed. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Six New 2-Aryl-N-biphenyl Benzimidazoles and Crystal Structure of Methyl 4′-[(2-p-Chlorophenyl-1H-benzimidazole-1-yl)-methyl] biphenyl-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

PubMed. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

PubMed. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Retrieved from [Link]

-

PubMed. (2019). The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying biphenyl.

-

SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved from [Link]

-

Reddit. (n.d.). How to purify Benzylamine?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 5. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Purification of N-(biphenyl-2-yl)-4-methylbenzamide by recrystallization vs chromatography

An in-depth guide to the purification of N-(biphenyl-2-yl)-4-methylbenzamide, navigating the choice between recrystallization and column chromatography. This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges.

Technical Support Center: Purification of N-(biphenyl-2-yl)-4-methylbenzamide

As a Senior Application Scientist, a frequent point of discussion revolves around choosing the optimal purification strategy for synthetic products. N-(biphenyl-2-yl)-4-methylbenzamide, an N-aryl benzamide, is a crystalline solid, making it a candidate for both recrystallization and chromatography. The choice is not arbitrary; it depends on the scale of your reaction, the impurity profile of your crude material, and the desired final purity. This guide provides a comprehensive framework for making this decision and troubleshooting the process.

Decision Workflow: Recrystallization vs. Chromatography

Before committing to a purification method, assess your specific experimental needs. The following workflow provides a logical decision-making path.

Caption: Fig. 1: Decision Workflow for Purification

Part 1: Purification by Recrystallization

Recrystallization is often the preferred method for purifying crystalline solids like N-aryl amides, especially on a larger scale, as it can be more time- and solvent-efficient than chromatography.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2]

Frequently Asked Questions (FAQs): Recrystallization

Q1: How do I select the best solvent for recrystallizing N-(biphenyl-2-yl)-4-methylbenzamide?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at room or cold temperatures.[2][3] Given the amide functionality and the large nonpolar biphenyl and tolyl groups, you will likely need a solvent of intermediate polarity or a mixed solvent system.

-

Good Starting Points: For amides, polar solvents like ethanol, acetone, and acetonitrile are often effective.[1] Ethanol is a common choice for benzamide derivatives.[4][5]

-

Mixed Solvents: A powerful technique involves using a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is soluble, e.g., ethyl acetate, acetone, or ethanol) at an elevated temperature. Then, add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or water) dropwise until the solution becomes persistently cloudy.[6][7] Reheat to clarify and then allow to cool slowly.

-

Screening Process: Test solubility in small vials with ~10-20 mg of crude product and 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures). Heat the soluble samples and cool them to see which provides the best crystal formation.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or the chosen solvent is too non-polar.[6]

-

Troubleshooting Steps:

-

Reheat the solution to redissolve the oil.

-

Add a small amount of additional "good" solvent to make the solution slightly less saturated.[8]

-

Allow the solution to cool much more slowly. Insulating the flask can help.[8]

-

If the problem persists, try a different solvent system, perhaps one with a lower boiling point.

-

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield is typically caused by using too much solvent or by incomplete crystallization.

-

To Improve Yield:

-

Use Minimal Solvent: Ensure you are using the absolute minimum amount of hot solvent to fully dissolve the solid.[3][4]

-

Cool Thoroughly: Once the solution has cooled to room temperature, placing it in an ice bath or refrigerator for 30 minutes or more can significantly increase the yield of crystals.

-

Reduce Transfer Loss: Minimize the number of transfers between flasks.

-

Check Mother Liquor: After filtering, you can try to concentrate the remaining solution (mother liquor) to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure.

-

Q4: The final crystals are still colored. What should I do?

A4: Colored impurities can sometimes co-crystallize with your product.

-

Decolorization: If the impurity is colored, you can add a very small amount (spatula tip) of activated charcoal to the hot solution before filtration.[6] The charcoal adsorbs the colored impurities. Be cautious, as adding too much charcoal can also adsorb your product and reduce the yield.

-

Second Recrystallization: If the crystals are still impure after one attempt, a second recrystallization is often necessary to achieve high purity.[6]

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on prior screening, select a suitable solvent or solvent pair.

-

Dissolution: Place the crude N-(biphenyl-2-yl)-4-methylbenzamide in an Erlenmeyer flask with a stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid just dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through fluted filter paper into a pre-warmed flask to remove them.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slow cooling, you can place it on a surface like a cork ring or paper towels.[8]

-

Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Recrystallization Troubleshooting Summary

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | Solution is too dilute; compound is too soluble. | Evaporate some solvent and re-cool; try adding an anti-solvent; induce crystallization by scratching the flask or adding a seed crystal.[3][8] |

| "Oiling Out" | Solution is too concentrated; solvent boiling point is too high. | Reheat, add more of the "good" solvent, and cool more slowly. Try a different solvent system.[6][8] |

| Low Yield | Too much solvent was used; cooling was incomplete. | Use the minimum amount of hot solvent; ensure thorough cooling in an ice bath.[3] |

| Impure Product | Impurities co-crystallized; rapid cooling trapped impurities. | Perform a second recrystallization; ensure slow cooling; consider adding charcoal for colored impurities.[6] |

Part 2: Purification by Flash Column Chromatography

When recrystallization is ineffective due to similarly soluble impurities, or if the product is an oil, flash column chromatography is the go-to method.[9] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9]

Frequently Asked Questions (FAQs): Chromatography

Q1: How do I choose the stationary and mobile phases?

A1: For N-(biphenyl-2-yl)-4-methylbenzamide, standard silica gel is the most common stationary phase.[1] The key is to find a mobile phase (eluent) that provides good separation.

-

TLC is Key: The first step is always to run a Thin Layer Chromatography (TLC) plate to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4.[6] An ideal Rf provides the best balance between resolution and run time.

-

Solvent Systems:

-

Standard Choice: A mixture of hexanes (or petroleum ether) and ethyl acetate is the most common system for compounds of moderate polarity.[10][11]

-

Alternative Systems: Dichloromethane/hexanes or Dichloromethane/methanol can also be effective.[10][11] A literature precedent for a similar N-aryl benzamide successfully used a 1:1 hexane/dichloromethane eluent.[12][13]

-

Starting Point: Begin by testing a 4:1 Hexane:Ethyl Acetate mixture on TLC and adjust the ratio to achieve the target Rf.

-

Q2: My compound is streaking or "tailing" on the TLC plate. What does this mean for my column?

A2: Tailing is often caused by interactions between polar functional groups on your compound and the acidic silanol groups on the silica gel.[14] Amides can sometimes be sensitive to this.[1]

-

Troubleshooting Steps:

-

Add a Modifier: Add a small amount (~1%) of triethylamine to your eluent. This basic modifier will neutralize the acidic sites on the silica, often resulting in sharper spots and better separation.[10][11]

-

Check Concentration: Tailing can also occur if the sample spot on the TLC plate is too concentrated. Try spotting a more dilute solution.

-

Q3: I'm not getting good separation between my product and an impurity.

A3: This is a common challenge that requires optimizing your chromatography conditions.

-

Optimize Eluent: Test different solvent systems. Sometimes switching from ethyl acetate to diethyl ether or adding a third solvent can improve resolution.

-

Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), you can use a solvent gradient. Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[11]

-

Consider a Different Stationary Phase: If separation on silica is impossible, you could try alumina or a reversed-phase C18 column, although this is less common for routine purification.[15]

Q4: My compound won't come off the column.

A4: This indicates that your eluent is not polar enough to move the compound, or in a worst-case scenario, the compound has decomposed on the column.

-

Increase Polarity: If you see your compound at the baseline of your TLC plate even in 100% ethyl acetate, you need a more polar eluent system, such as 5-10% methanol in dichloromethane.[10]

-

Check for Decomposition: Before running a column, it's wise to test for stability. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[15]

Experimental Protocol: Flash Column Chromatography

Caption: Fig. 2: Workflow for Flash Column Chromatography

-

TLC Analysis: Develop an appropriate eluent system using TLC as described in the FAQs.[6]

-

Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column. This "dry loading" method often gives better separation than loading a liquid solution.

-

Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds. Collect the eluting solvent in fractions (e.g., in test tubes).

-

Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

-

Isolation: Combine the fractions that contain the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-(biphenyl-2-yl)-4-methylbenzamide.

Chromatography Troubleshooting Summary

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation | Inappropriate solvent system; column overloaded. | Re-optimize eluent with TLC; try a gradient elution; ensure you are not loading too much material.[6] |

| Compound Streaking | Compound is interacting with acidic silica. | Add ~1% triethylamine to the eluent.[10][11] |

| Compound Won't Elute | Eluent is not polar enough. | Increase the polarity of the eluent system (e.g., switch from EtOAc/Hex to MeOH/DCM).[15] |

| Cracked Column Bed | Column was allowed to run dry. | The separation is likely compromised. Repack the column and ensure the silica bed remains wet with solvent at all times. |

Comparative Summary: Recrystallization vs. Chromatography

| Feature | Recrystallization | Flash Column Chromatography |

| Principle | Differential Solubility | Differential Partitioning |

| Best For | Crystalline solids; large scale (>1 g) | Oils or solids; small to medium scale (<5 g) |

| Speed | Can be faster for large scales | Can be time-consuming (packing, running, analyzing) |

| Solvent Usage | Generally lower | Generally higher |

| Cost | Lower (less solvent and no stationary phase) | Higher (requires silica gel and more solvent) |

| Typical Purity | Can be very high if successful | High, but can have trace silica/solvent |

| Key Challenge | Finding the right solvent; "oiling out" | Achieving good separation; compound stability on silica |

References

-

ResearchGate. (2020). What is the best technique for amide purification? [Online discussion]. Available at: [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

-

MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Video]. YouTube. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

-

MicroSolv Technology Corp. How to Use Cogent Amide™ HPLC Columns. Available at: [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

-

Journal of Chromatographic Science. Troubleshooting in Chromatography. Available at: [Link]

-

Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Reddit. (2016). Column Chromatography: Amides. [Online discussion]. r/chemistry. Available at: [Link]

-

Scribd. Benzamide Synthesis and Recrystallization. Available at: [Link]

-

Columbia University, Department of Chemistry. Column chromatography. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

-

The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available at: [Link]

-

MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2348. Available at: [Link]

-

Scientific Reports. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. 11, 8820. Available at: [Link]

-

Chromatography Forum. (2009). Amine column degradation. [Online discussion]. Available at: [Link]

-

Journal of Chromatographic Science. (1993). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. 31(1), 18-23. Available at: [Link]

-

Molecules. (2006). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. 11(5), 373-382. Available at: [Link]

-

Royal Society of Chemistry. (2016). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Supporting Information]. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2348. Available at: [Link]

- Google Patents. US3705203A - Method for purifying biphenyl.

-

Journal of Chemical Technology and Metallurgy. (2017). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. 52(5), 896-903. Available at: [Link]

-

Organic Syntheses. Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. Available at: [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. 76(Pt 1), 74-78. Available at: [Link]

-

NIST WebBook. Benzamide, N-(4-methylphenyl)-. Available at: [Link]

-

University of Wisconsin-Madison. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mt.com [mt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. columbia.edu [columbia.edu]

- 10. Chromatography [chem.rochester.edu]

- 11. chemtips.wordpress.com [chemtips.wordpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Chromatography [chem.rochester.edu]

Technical Support Center: Troubleshooting Catalyst Poisoning in N-(biphenyl-2-yl)-4-methylbenzamide Synthesis

Welcome to the technical support center dedicated to overcoming challenges in the synthesis of N-(biphenyl-2-yl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning in this critical C-N cross-coupling reaction. As your virtual application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, essential for the synthesis of numerous pharmaceutical compounds, including N-(biphenyl-2-yl)-4-methylbenzamide.[1][2] However, the efficiency of the palladium catalyst is highly susceptible to deactivation by trace impurities, a phenomenon known as catalyst poisoning.[3][4] This guide provides a structured approach to troubleshooting these issues, ensuring reproducible and high-yielding reactions.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst poisoning in palladium-catalyzed amidation reactions.

Q1: What exactly is catalyst poisoning in the context of N-(biphenyl-2-yl)-4-methylbenzamide synthesis?

A1: Catalyst poisoning refers to the deactivation of the palladium catalyst by chemical substances, known as poisons, that bind to the active metal centers.[4] This binding can be reversible or irreversible and prevents the catalyst from participating in the catalytic cycle, thereby reducing the reaction rate and overall yield.[5] In the synthesis of N-(biphenyl-2-yl)-4-methylbenzamide, this means the palladium(0) species is unable to efficiently undergo oxidative addition with the aryl halide or subsequent steps in the catalytic cycle.

Q2: What are the typical symptoms of catalyst poisoning in my reaction?

A2: The symptoms of catalyst poisoning can range from subtle to severe. Key indicators include:

-

Reduced Reaction Rate: The most immediate sign is a significant decrease in the rate of product formation, or a reaction that fails to reach completion.[6]

-

Low or No Yield: Despite using a proven protocol, the isolated yield of N-(biphenyl-2-yl)-4-methylbenzamide is substantially lower than expected.[7]

-

Inconsistent Results: High variability in yield and reaction time between batches, even when reaction conditions are seemingly identical.

-

Formation of Byproducts: An increase in side reactions, such as hydrodehalogenation of the aryl halide or homocoupling, can indicate that the primary catalytic pathway is inhibited.[7]

Q3: What are the most common catalyst poisons for palladium catalysts in C-N coupling reactions?

A3: Palladium catalysts are particularly sensitive to impurities containing sulfur, phosphorus, arsenic, and certain nitrogen-containing heterocycles.[3][4][8] Common sources of these poisons include:

-

Sulfur Compounds: Thiols, sulfides, and sulfoxides present in starting materials or solvents. Even trace amounts of hydrogen sulfide (H₂S) can be detrimental.[3]

-

Nitrogen Compounds: Certain nitrogen-containing functional groups or impurities can act as strong ligands, competitively binding to the palladium center and displacing the necessary phosphine ligand.[9] Excess cyanide can also terminate the catalytic cycle.[10][11]

-

Heavy Metals: Contaminants like lead, mercury, or arsenic can irreversibly poison the catalyst.[8]

-

Oxygenates and Water: While some Buchwald-Hartwig reactions tolerate water, excess moisture can lead to the formation of palladium hydroxides or facilitate side reactions, such as the hydrolysis of starting materials.[10][12]

Q4: How can I prevent catalyst poisoning from the outset?

A4: Proactive prevention is the most effective strategy. This involves rigorous control over the purity of all reaction components:

-

High-Purity Reagents: Use reagents from reputable suppliers and, if necessary, purify them before use.

-

Anhydrous Solvents: Employ freshly dried, deoxygenated solvents.

-

Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.

-

Dedicated Glassware: Use clean, oven-dried glassware to avoid cross-contamination from previous reactions.

Troubleshooting Guide: From Problem to Solution

This section provides a problem-oriented approach to diagnosing and resolving catalyst poisoning issues during your experiment.

Problem 1: My reaction is sluggish or has stalled completely. How do I determine if catalyst poisoning is the cause?

This is a classic symptom of severe catalyst deactivation. A logical, stepwise approach is necessary to pinpoint the cause.

Diagnostic Workflow

Caption: Troubleshooting workflow for a stalled reaction.

Explanation of the Workflow:

-

Run a Control Reaction: The first and most critical step is to perform a control experiment using reagents and solvents of the highest possible purity, ideally from new, unopened containers. This establishes a baseline for a successful reaction.

-

Analyze the Outcome:

-

If the control works: This strongly indicates that one or more components of your original reaction were contaminated. The poison is not inherent to the reaction itself.

-

If the control fails: The issue may lie with the reaction conditions (temperature, concentration), the chosen catalyst/ligand system being unsuitable for these specific substrates, or a fundamental instability of one of the molecules under the reaction conditions.[7]

-

-

Systematic Reagent Swap: If the control reaction was successful, set up a series of small-scale reactions. In each reaction, substitute one component from the failed experiment into the successful control system. For example, use the control amine, aryl halide, and solvent, but the base from the failed reaction. This will systematically isolate the source of the contamination.

-

Purify or Replace: Once the contaminated component is identified, either replace it with a new, high-purity batch or follow a purification protocol (see Protocols section below).